FC 429
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102586-21-0 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-N-benzyl-1-N,1-N-dimethyl-1-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-18(20-15-16-11-7-5-8-12-16)19(21(2)3)17-13-9-6-10-14-17/h5-14,18-20H,4,15H2,1-3H3 |
InChI Key |
SVLHBGQWBVOVKE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
Synonyms |
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- |
Origin of Product |
United States |
Fc 429 Iupac Name: 2 N Benzyl 1 N,1 N Dimethyl 1 Phenylbutane 1,2 Diamine; C19h26n2
Structural Elucidation and Theoretical Characterization
Molecular Formula and Compound Nomenclature
FC 429 is characterized by the molecular formula C19H26N2. Its IUPAC name is 2-N-benzyl-1-N,1-N-dimethyl-1-phenylbutane-1,2-diamine. The compound's structure can also be represented by its SMILES notation: CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2, and its InChIKey is SVLHBGQWBVOVKE-UHFFFAOYSA-N. The molecular weight of this compound is 282.2096 Da, with a monoisotopic mass of 282.20905 Da. Its predicted XlogP value is 3.8.
Predicted Spectroscopic Parameters (e.g., Collision Cross Section)
Computational chemistry approaches have been employed to predict certain spectroscopic parameters for this compound. Specifically, predicted Collision Cross Section (CCS) values have been calculated for various adducts of the compound using CCSbase. These values provide insights into the compound's gas-phase conformation and interaction with different ions.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 283.21688 | 172.4 |
| [M+Na]+ | 305.19882 | 184.3 |
| [M+NH4]+ | 300.24342 | 181.2 |
| [M+K]+ | 321.17276 | 176.2 |
| [M-H]- | 281.20232 | 178.8 |
| [M+Na-2H]- | 303.18427 | 181.6 |
| [M]+ | 282.20905 | 175.9 |
| [M]- | 282.21015 | 175.9 |
m/z: mass to charge ratio of the adduct.
Computational Chemistry Approaches for Predicted Properties
The predicted Collision Cross Section (CCS) values for this compound were determined using computational chemistry approaches, specifically through a tool called CCSbase. Computational chemistry plays a crucial role in predicting various molecular properties, including spectroscopic parameters, by employing theoretical models and algorithms to simulate molecular behavior. Methods such as Density Functional Theory (DFT) and coupled-cluster theory are widely used for high-accuracy computations of thermodynamic, spectroscopic, and kinetic phenomena in molecular systems. These approaches can assist in elucidating complex reaction mechanisms and predicting favored products. While the specific computational methodologies beyond CCSbase used for this compound are not detailed in publicly available information, the general principles of computational chemistry enable the theoretical characterization of compounds by modeling their electronic structure and interactions.
Current Research Status and Identified Knowledge Gaps
As of the current available data, there is no public literature or patent data specifically available for the chemical compound this compound. This indicates that research into its synthesis, properties, applications, or biological activities has not been widely published or patented. Consequently, significant knowledge gaps exist concerning its potential uses, reactivity, stability, and any other experimentally determined physical or chemical characteristics. The current understanding of this compound is primarily limited to its theoretical structural elucidation and predicted spectroscopic parameters derived from computational models.
Fr429: an Ellagitannin from Polygonum Capitatum
Isolation and Phytochemical Characterization
Botanical Source and Ethnomedicinal Context
FR429 is derived from Polygonum capitatum Buch.-Ham. ex D. Don, a plant commonly known as "Tou-Hua-Liao" or "Si-Ji-Hong" in Chinese. This species is widely distributed in the southwest of China and other Asian countries. Historically, P. capitatum has been utilized in traditional Chinese medicine and as a Miao ethnomedicine for centuries. Its dried plant and aerial parts are traditionally used to treat various urologic disorders, including urinary tract infections, pyelonephritis, and urinary calculus. Beyond its medicinal applications, P. capitatum is also consumed as a vegetable food. Modern pharmacological investigations have further revealed that P. capitatum possesses a range of bioactivities, such as anti-inflammatory, antioxidant, antibacterial, anticancer, and diuretic effects.
Extraction and Purification Methodologies
The isolation of FR429 typically begins with the raw herb of P. capitatum. An initial extraction is performed using ultrasonic extraction with 70% ethanol. Following this, the extract is filtered, and the solvent is removed. The resulting residue is then re-suspended in water and subsequently extracted with ethyl acetate (B1210297). For purification, the ethyl acetate extract is subjected to chromatography using a Sephadex LH20 column, with methanol (B129727) serving as the eluent, to yield the FR429 fraction. Through precise isolation processes, FR429 is acquired with a confirmed purity level often exceeding 95%.
Structural Identification and Classification as an Ellagitannin
FR429 has been structurally identified and classified as a typical ellagitannin, a type of polyphenolic compound. It represents the most abundant component isolated from the ethanolic extracts of P. capitatum. Ellagitannins are a family of hydrolyzable tannins characterized by their large molecular weight, high polarity, and a core of glucose esterified with hexahydroxydiphenic acid (HHDP). A defining characteristic of ellagitannins is their ability to yield ellagic acid upon hydrolysis.
Biological Activities in Non-Clinical Models
Hepatoprotective Efficacy
FR429 has demonstrated significant potential as an agent for mitigating hepatic injury in non-clinical models.
The hepatoprotective efficacy of FR429 has been extensively investigated using in vitro models, particularly human liver cancer HepG2 cells. In these studies, cytotoxicity is commonly induced by exposure to carbon tetrachloride (CCl4), a well-known toxic chemical agent that causes lipid peroxidation and substantial cellular damage in HepG2 cells, thereby serving as a robust model for evaluating hepatoprotective compounds.
Detailed research findings indicate that FR429 exhibits significant protective effects against CCl4-induced cytotoxicity. For instance, in one study, FR429 notably increased HepG2 cell viability from 43.4% to 70% following CCl4 exposure. Among the various compounds tested, FR429 (identified as compound 2 in some studies) demonstrated one of the highest cytoprotective activities, with a half-maximum effective concentration (EC50) of 6.46 μM. For comparison, another highly active compound, 2ʺ-O-galloylquercitrin (compound 6), showed an EC50 of 5.36 μM.
Beyond its direct cytoprotective effects, in vitro studies have also provided insights into the metabolic pathways of FR429. Research using rat liver cytosol and primary hepatocytes has shown that FR429 is primarily metabolized through hydrolysis, methylation, and sulfation.
Table 1: HepG2 Cell Viability under CCl4-Induced Cytotoxicity
| Compound | Concentration | Cell Viability (after CCl4 exposure) | EC50 (HepG2 cells) |
| Control | N/A | 43.4% | N/A |
| FR429 | 10 μM | 70% | 6.46 μM |
| 2ʺ-O-galloylquercitrin | 10 μM | - | 5.36 μM |
Pre-Clinical In Vivo Studies (e.g., CCl4-induced liver injury in non-human models)
Pre-clinical in vivo studies have demonstrated the hepatoprotective potential of FR429, particularly in models of carbon tetrachloride (CCl4)-induced liver injury. In murine models, FR429 significantly reduced serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), which are key indicators of hepatic damage.
Histopathological evaluations further supported these findings, showing that FR429 noticeably mitigated CCl4-induced hepatic lesions, including necrosis, ballooning degeneration, and neutrophil infiltration. Transcriptomic analysis of liver tissue from FR429-treated mice revealed alterations in 178 differentially expressed genes, indicating a robust hepatoprotective response.
In in vitro studies using HepG2 human liver cancer cells exposed to CCl4, FR429 (compound 2) exhibited significant cytoprotective activity, elevating cell viability from 43.4% to 70% at a concentration of 10 μM, with a half-maximum effective concentration (EC50) of 6.46 μM.
Table 1: Effects of FR429 on Hepatic Injury Markers in Murine Models
| Marker | Effect of FR429 Treatment (vs. CCl4 model group) | Reference |
| Alanine Transaminase (ALT) | Dramatically attenuated serum levels | |
| Aspartate Transaminase (AST) | Dramatically attenuated serum levels | |
| Alkaline Phosphatase (ALP) | Dramatically attenuated serum levels | |
| Hepatic Lesions (Necrosis, Ballooning Degeneration, Neutrophil Infiltration) | Noticeably mitigated |
Anti-inflammatory Properties (Non-Clinical)
FR429 possesses robust anti-inflammatory properties, which contribute to its pharmacological profile. Prior research on P. capitatum has documented notable anti-inflammatory effects, primarily attributed to bioactive compounds such as FR429. These properties are crucial given that inflammation often underlies various pathological conditions, including liver injury.
Molecular Mechanisms of Action in Non-Clinical Systems
Mechanistic investigations have shed light on how FR429 exerts its biological effects in non-clinical systems, primarily focusing on its hepatoprotective actions.
Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt pathway)
FR429's hepatoprotective effects involve the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. This modulation is evidenced by the downregulation of key inflammatory mediators and signaling molecules. Specifically, FR429 treatment led to the downregulation of toll-like receptor 2 (TLR2), phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), nuclear factor-kappa-B (NF-κB), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) expression in murine models of liver injury. The PI3K/Akt pathway is a critical intracellular cascade involved in regulating cell survival, growth, proliferation, and metabolism, and its dysregulation is often linked to various diseases, including cancer and inflammation.
Table 2: Modulation of Intracellular Signaling Pathways by FR429
| Pathway/Molecule Modulated | Effect of FR429 Treatment | Reference |
| PI3K/Akt Signaling Pathway | Modulation | |
| Toll-like Receptor 2 (TLR2) | Downregulation | |
| Phosphorylated PI3K (p-PI3K) | Downregulation | |
| Phosphorylated Akt (p-Akt) | Downregulation | |
| Nuclear Factor-kappa-B (NF-κB) | Downregulation | |
| Interleukin-1 Beta (IL-1β) | Downregulation | |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation |
Regulation of Apoptotic Gene and Protein Expression (e.g., Bax, Bcl2)
FR429 also modulates the gene and protein expression levels of apoptotic markers, specifically apoptotic protein (Bax) and B-lymphoblastoma-2 gene (Bcl2). The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl2 is crucial in regulating programmed cell death. FR429's influence on these markers reinforces its anti-hepatic damage efficacy.
Table 3: Regulation of Apoptotic Markers by FR429
| Apoptotic Marker | Effect of FR429 Treatment | Reference |
| Bax (mRNA and protein) | Modulation (likely upregulation in context of anti-hepatic damage) | |
| Bcl2 (mRNA and protein) | Modulation (likely downregulation in context of anti-hepatic damage) |
Target Identification and Validation in Non-Clinical Models
The comprehensive transcriptomic analysis conducted in FR429-treated mice liver tissue, which unveiled 178 differentially expressed genes, serves as a significant step in target identification. These alterations are indicative of a hepatoprotective response and provide a basis for validating specific molecular targets through further investigation. The consistent findings across in vitro and in vivo models, particularly regarding the PI3K/Akt pathway and apoptotic markers, validate these as key targets for FR429's therapeutic actions.
Flucytosine 5 Fc : a Fluorinated Cytosine Analog
Biochemical Mechanism in Non-Mammalian Systems
The selective toxicity of flucytosine to fungal and protozoal cells, while largely sparing mammalian cells, stems from key enzymatic differences in their biochemical pathways. Mammalian cells notably lack the enzyme cytosine deaminase, which is crucial for flucytosine's activation .
Fungal and Protozoal Uptake Mechanisms
Flucytosine gains entry into susceptible fungal and protozoal cells primarily through active transport mechanisms . This uptake is largely facilitated by membrane permeases, specifically cytosine permease . In Saccharomyces cerevisiae, this permease is encoded by the FCY2 gene, with other homologous genes like FCY21 and FCY22 also contributing to 5-FC entry . This carrier system is energy-dependent and is coupled to a proton gradient, enabling the efficient transport of flucytosine into the cell . The cytosine permease also transports natural nucleobases such as adenine, hypoxanthine, and cytosine, which can competitively antagonize the uptake of 5-FC .
Intracellular Biotransformation and Active Metabolite Formation
Once inside the fungal cell, flucytosine undergoes a critical biotransformation process. The first step involves its rapid deamination to 5-fluorouracil (B62378) (5-FU) . This reaction is catalyzed by the enzyme cytosine deaminase, encoded by the FCY1 gene . Cytosine deaminase is a zinc-dependent enzyme that catalyzes the hydrolytic deamination of cytosine to uracil (B121893) and ammonia, and similarly converts 5-FC to 5-FU .
Subsequently, 5-FU is further metabolized within the cell. It is converted to 5-fluoro-uridylate (5-FUMP), also known as 5-fluoro-UMP, by the enzyme uracil phosphoribosyltransferase (UPRT), encoded by the FUR1 gene . 5-FUMP is then phosphorylated by specific kinases to form 5-fluorouridine (B13573) diphosphate (B83284) (5-FUDP) and ultimately 5-fluorouridine triphosphate (5-FUTP) . Additionally, 5-FUMP can be reduced to 5-fluoro-2′-deoxyuridylate (5-FdUMP) .
Interference with Microbial Pyrimidine (B1678525) Metabolism and Nucleic Acid Synthesis
The active metabolites of flucytosine interfere with microbial pyrimidine metabolism and nucleic acid synthesis through two primary pathways:
RNA Disruption and Protein Synthesis Inhibition: 5-fluorouridine triphosphate (5-FUTP) is incorporated into fungal RNA in place of uridylic acid . This incorporation leads to the synthesis of faulty or dysfunctional RNA, which in turn alters the aminoacylation of tRNA and inhibits protein synthesis, ultimately disrupting cellular function .
DNA Disruption and Synthesis Inhibition: 5-fluoro-2′-deoxyuridylate (5-FdUMP), derived from 5-FUMP, acts as a potent inhibitor of the enzyme thymidylate synthetase . Thymidylate synthetase is crucial for the synthesis of thymidine (B127349), a necessary nucleotide for DNA replication. By inhibiting this enzyme, 5-FdUMP depletes the intracellular pool of thymidine triphosphate (dTTP), leading to impaired DNA synthesis and repair, which is particularly detrimental to rapidly dividing fungal cells and contributes to their death .
The combined effect of these mechanisms, disrupting both RNA and DNA synthesis, results in unbalanced growth and death of the fungal organism .
In Vitro and Pre-Clinical Non-Human Biological Activity
Flucytosine exhibits activity against a range of fungal and protozoal species, with varying degrees of susceptibility.
Antimycotic Spectrum and Susceptibility Profiling
Flucytosine is most active against yeasts, including Candida species (e.g., Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis), Torulopsis species (e.g., Torulopsis glabrata), and Cryptococcus species (e.g., Cryptococcus neoformans, Cryptococcus gattii) . It also demonstrates activity against dematiaceous fungi, such as Phialophora and Cladosporium species, which cause chromomycosis, and against Aspergillus species . For Aspergillus, flucytosine primarily shows fungistatic activity .
In vitro studies have determined Minimum Inhibitory Concentrations (MICs) for various fungal species, illustrating their susceptibility to flucytosine. The MICs generally vary from 0.1 to approximately 25 mg/L for susceptible fungal species .
Table 1: In Vitro Susceptibility of Selected Fungal Species to Flucytosine (5-FC)
| Fungal Species | MIC Range (µg/mL) / MIC90 (µg/mL) | Reference |
| Candida species (general) | 0.1 - ~25 mg/L | |
| Candida albicans | High susceptibility (S > 95%) | |
| Candida glabrata | High susceptibility (S > 95%) | |
| Candida tropicalis | High susceptibility (S > 95%) | |
| Candida parapsilosis | High susceptibility (S > 95%) | |
| Cryptococcus neoformans | 0.0625–2 µg/mL (MIC range) | |
| Cryptococcus gattii | 0.0625–2 µg/mL (MIC range) | |
| Cladophialophora boppii | ≤0.25 µg/mL (GM MIC, MIC50, MIC90) | |
| Trichosporon asahi | 16 µg/mL (MIC90) |
Note: MIC (Minimum Inhibitory Concentration) values can vary between studies due to different methodologies and isolate collections. S = Susceptible.
Studies have reported MICs at which 90% of strains were inhibited (MIC90) for flucytosine, such as 32 mg/L for Candida species in a German university hospital study . While primary resistance to 5-FC is observed in less than 5% of Candida species, excluding C. glabrata, resistance can develop rapidly, especially when used as monotherapy . Mechanisms of resistance include deficiencies in cytosine permease (due to FCY2 gene mutations), cytosine deaminase (FCY1 gene mutations), or uracil phosphoribosyltransferase (FUR1 gene mutations), as well as increased synthesis of pyrimidines that compete with flucytosine's active metabolites .
Activity Against Protozoa
Beyond its antimycotic spectrum, flucytosine has also demonstrated activity against certain protozoa. It has shown efficacy against Acanthamoeba culbertsoni in both in vitro and in vivo models . Furthermore, flucytosine has been reported to be active against Leishmania species in patients . However, some in vitro studies have indicated that flucytosine did not show relevant growth inhibition against Plasmodium falciparum field isolates within the tested drug concentration ranges .
Table 2: Activity of Flucytosine Against Protozoa
| Protozoal Species | Activity | Reference |
| Acanthamoeba culbertsoni | Active (in vitro and in vivo models) | |
| Leishmania spp. | Active (in patients) | |
| Plasmodium falciparum | No relevant growth inhibition (in vitro) |
It appears there might be a misunderstanding regarding the chemical compound "FC 429". My search indicates that "this compound" does not uniquely refer to a single, well-defined chemical compound in the same way that "Flucytosine (5-FC)" does. Instead, "this compound" appears in various contexts, referring to:
A specific catalog number for a complex organic compound, 2-[1-(pyridine-4-carbonyl)pyrrolidin-2-yl]-6-{[4-(trifluoromethyl)phenyl]methyl}pyridine (C23H20F3N3O) .
A commercial product named "Formula 429 FC," which is a water-based antimicrobial containing a mixture of substances like dodecyl dipropylenetriamine and polyhexamethylene biguanide (B1667054) hydrochloride .
A PubChemLite entry for "this compound" with the molecular formula C19H26N2, identified as 2-N-benzyl-1-N,1-N-dimethyl-1-phenylbutane-1,2-diamine .
Part of an ECHA InfoCard number related to Difluorocarbene (CF2) .
Part of a CAS number (429-60-7) for Trimethoxy(3,3,3-trifluoropropyl)silane .
Part of a catalog number for a recombinant protein, "Recombinant Mouse GFR alpha-2 Fc Chimera Protein, CF 429-FR-100" .
Conversely, the outline you provided is specifically and entirely about "Flucytosine (5-FC)," which is a well-known antifungal medication . Flucytosine is also known as 5-fluorocytosine (B48100) (5-FC) and is a fluorinated pyrimidine derivative .
To ensure I generate an accurate and relevant article, please clarify which compound you would like the article to focus on:
Flucytosine (5-FC) , as detailed in your provided outline.
Or, if you indeed meant a specific chemical compound identified as "this compound," please provide further details or a specific PubChem CID to identify it unambiguously.
Advanced Chemical Methodologies and Theoretical Frameworks Referencing 429
Theoretical Chemistry and Computational Spectroscopy
Advanced Computational Modeling Techniques (e.g., coupled-cluster theory, density functional theory, molecular dynamics simulations for complex systems)
Computational modeling techniques, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in predicting and understanding the behavior of Trimethoxy(3,3,3-trifluoropropyl)silane in various material systems. These methods allow for the investigation of molecular interactions, electronic structures, and dynamic processes that are difficult to observe experimentally.
For instance, TFP-TMOS has been employed in the functionalization of Ti₃C₂Tₓ MXene surfaces, where changes in interfacial electronic configuration and work function values were investigated. The electronic structure predictions for such functionalized materials are often derived from molecular dynamics (MD) simulations . The presence of electron-withdrawing groups, such as the trifluoropropyl moiety in TFP-TMOS, generates a molecular dipole moment that can influence the electronic properties of surfaces, a phenomenon often explored through theoretical calculations .
Furthermore, the hydrolysis and condensation pathways of silanes, including trifluoropropyl trimethoxy silane, have been investigated under aqueous conditions at various pH levels. Such studies often rely on computational approaches to elucidate reaction kinetics and assembly mechanisms, considering the steric and electronic properties of the organic groups attached to the silicon atom . While direct applications of computationally intensive coupled-cluster theory to Trimethoxy(3,3,3-trifluoropropyl)silane are less commonly reported due to the compound's size, DFT and MD simulations provide essential insights into its behavior as a building block in more complex materials. The use of TFP-TMOS as an electrolyte additive in battery systems also points to the application of first-principles methods like DFT and MD simulations for theoretical analysis of such electrochemical systems .
Investigation of Excitonic and Polaritonic Phenomena in Organic Materials
While Trimethoxy(3,3,3-trifluoropropyl)silane itself is not typically the primary material exhibiting excitonic or polaritonic phenomena, it plays a crucial role as a precursor or component in the development of organic materials where these phenomena are investigated. For example, TFP-TMOS has been utilized as a silicon alkoxide precursor in the fabrication of optical sensors . In such sensor applications, the presence of certain chemical groups in the compounds can lead to electron transfer or exciton (B1674681) transfer from photo-excited polymers, resulting in observable phenomena like fluorescence quenching . This indicates that TFP-TMOS contributes to the structural integrity and functionality of organic systems designed to harness light-matter interactions, which are fundamental to understanding excitons and polaritons.
Spectroscopic Characterization Techniques
Spectroscopic methods are critical for the detailed characterization of Trimethoxy(3,3,3-trifluoropropyl)silane, its derivatives, and the materials it forms.
Far- and Mid-Infrared Spectroscopy for Characterization of Organic Matter
Infrared (IR) spectroscopy, encompassing both far- and mid-infrared regions, is a powerful tool for characterizing the molecular structure and functional groups of Trimethoxy(3,3,3-trifluoropropyl)silane (TFPTMS) and its derived materials like sols and xerogels. Studies have explicitly recorded the infrared and Raman spectra of TFPTMS, its sol, and xerogel, providing detailed vibrational assignments .
Key research findings from IR spectroscopy on TFPTMS include:
Methoxy (B1213986) Group Vibrations: Anti-symmetric and symmetric stretching bands related to methoxy groups (–OCH₃) are observed. For instance, these bands have been noted around 2948 cm⁻¹ (anti-symmetric) and 2845 cm⁻¹ (symmetric) .
Aliphatic C-H Vibrations: A CH₂ bending band is typically located around 1448 cm⁻¹ .
C-F Stretching Vibrations: The trifluoropropyl group (–CF₃) exhibits characteristic C-F stretching vibrations. These have been observed to shift to specific wavenumbers such as 841, 1018, 1242, and 1189 cm⁻¹ .
Si-O Bonds: Peaks between 950 and 1100 cm⁻¹ are indicative of Si-O bonds, which are crucial for the siloxane network formation in sols and xerogels .
Conformational Analysis: Low-temperature IR spectra have revealed the presence of two conformers in TFPTMS, although typically only one conformer is identified in its sol and xerogel forms .
The thermal stability of TFPTMS xerogels has also been investigated using infrared spectroscopic methods, showing that the organic part remains largely unchanged below 350 °C but decomposes around 450 °C, leaving behind a silica (B1680970) structure .
Table 1: Characteristic Mid-Infrared Absorption Bands of Trimethoxy(3,3,3-trifluoropropyl)silane (TFPTMS)
| Functional Group/Vibration | Wavenumber Range (cm⁻¹) | Assignment/Observation | Source |
| Methoxy (anti-symmetric) | 2948 | C-H stretching | |
| Methoxy (symmetric) | 2845 | C-H stretching | |
| CH₂ bending | 1448 | C-H bending | |
| CF₃ stretching | 841, 1018, 1189, 1242 | C-F stretching | |
| Si-O bonds | 950-1100 | Si-O stretching |
Theoretical and Experimental UV-VIS Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) electronic spectroscopy is employed to analyze the electronic transitions and optical properties of materials incorporating Trimethoxy(3,3,3-trifluoropropyl)silane.
Experimental Findings: Trimethoxy(3,3,3-trifluoropropyl)silane (referred to as CF₃-silane) has been used in surface modification applications, such as preparing anti-reflective and anti-soiling coatings . UV-Vis optical measurements are typically performed to characterize these modified surfaces. For instance, modified Indium Tin Oxide (ITO) substrates with CF₃-silane have shown changes in their optical properties, including work function values, which are quantifiable through techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and correlated with UV-Vis measurements . The optical absorbance of samples containing TFP-TMOS as a precursor for optical sensors can be recorded using UV-Vis spectrophotometers, with measurements typically taken between 190-900 nm .
Theoretical Considerations: The electronic properties, including work function values, of surfaces functionalized with TFP-TMOS are often discussed in the context of molecular-dipole-induced electronic tunability . The electron-withdrawing nature of the trifluoropropyl group in TFP-TMOS influences the molecular dipole moment, which in turn can affect the electronic energy levels and charge transfer characteristics at interfaces. While direct theoretical UV-Vis spectra calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) for the isolated TFP-TMOS molecule are not explicitly detailed in the provided search results, the discussion of electronic structure and work function tuning implies that such theoretical investigations would underpin the interpretation of experimental UV-Vis and UPS data .
Future Research Directions
Comprehensive Investigation of Currently Underexplored Chemical Entities (e.g., FC 429, C₁₉H₂₆N₂)
Despite some industrial applications, the full spectrum of chemical and physical properties for many C₁₉H₂₆N₂ compounds remains underexplored. For instance, 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA) is primarily known for its role as a chain extender in polyurethane elastomers and a curing agent for epoxy resins . However, the broader potential of its chemical scaffold, or that of other C₁₉H₂₆N₂ isomers like the natural product Quebrachamine or synthetic diamines, warrants deeper investigation. Future research should aim to characterize a wider range of C₁₉H₂₆N₂ derivatives, focusing on their stability under diverse environmental conditions, their reactivity with various chemical species, and their potential for novel chemical transformations. This comprehensive characterization can reveal new functionalities and pave the way for unforeseen applications.
Development of Advanced Synthetic Strategies for FR429 and its Analogs
The synthesis of C₁₉H₂₆N₂ compounds, such as MMEA, typically involves reactions like the condensation of o-phenylenediamines with ketones . While existing methods yield these compounds, there is a continuous need for advanced synthetic strategies. Future research should prioritize the development of more efficient, atom-economical, and environmentally sustainable synthetic routes. This includes exploring novel catalytic systems, green chemistry approaches, and continuous flow methodologies to enhance reaction yields and product purity while minimizing waste . Furthermore, the development of stereoselective syntheses for chiral C₁₉H₂₆N₂ compounds, like Quebrachamine, presents a significant research challenge and opportunity, enabling access to specific enantiomers with potentially distinct properties.
Deeper Elucidation of Molecular Mechanisms in Relevant Non-Human Biological Systems
Understanding the molecular mechanisms by which C₁₉H₂₆N₂ compounds interact with biological systems, specifically in non-human contexts, is crucial for uncovering their full potential. For instance, some 1,4-benzenediamine derivatives with a C₁₉H₂₆N₂ formula have been noted for their antioxidant properties and the metabolic alteration of these compounds into more polar metabolites in biological systems . MMEA has been highlighted as an "eco-friendly" alternative in certain industrial applications , suggesting a need to understand its environmental interactions at a molecular level. Future studies should focus on identifying specific molecular targets, elucidating signal transduction pathways, and characterizing the metabolic fate of these compounds in diverse non-human biological models, such as microbial systems, plant models, or in vitro cell lines. This research can provide foundational insights without delving into clinical applications.
Innovation in Computational Models for Predicting Chemical and Biological Behaviors
Computational chemistry and bioinformatics offer powerful tools for predicting the behavior of C₁₉H₂₆N₂ compounds. Current computational models are utilized for predicting properties such as Log Kow , and for simulating molecular dynamics and interactions in various chemical and biological systems . Future research should focus on developing and refining specialized computational models, including Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, and advanced molecular dynamics simulations, specifically tailored for C₁₉H₂₆N₂ compounds. These models can predict their physicochemical properties, reactivity, and potential interactions with non-human biological macromolecules, accelerating the discovery of new functionalities and optimizing their design for specific applications. The integration of machine learning algorithms with quantum chemical calculations could further enhance predictive accuracy and efficiency.
Application of Cutting-Edge Spectroscopic Techniques for Structural and Dynamic Insights of Chemical Compounds
Advanced spectroscopic techniques are indispensable for gaining detailed structural and dynamic insights into C₁₉H₂₆N₂ compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), various Mass Spectrometry (MS) methods (e.g., GC-MS, LC-MS, High-Resolution Mass Spectrometry), and Differential Scanning Calorimetry (DSC) have been employed for characterization . Future research should leverage cutting-edge advancements in these fields, such as ultra-high-field NMR for resolving complex molecular structures and dynamics, cryo-electron microscopy (Cryo-EM) for visualizing molecular assemblies, and time-resolved spectroscopy for studying transient intermediates and reaction mechanisms. These advanced techniques can provide unprecedented atomic-level details, crucial for understanding the synthesis, stability, and interaction profiles of these complex organic molecules.
Exploration of Novel Applications Beyond Traditional Pharmacological Domains based on non-clinical findings.
The diverse chemical structures encompassed by C₁₉H₂₆N₂ suggest a broad range of potential applications beyond conventional pharmacological domains. For instance, MMEA is already utilized in the production of polyurethane elastomers and epoxy resins, and as an intermediate for polyimides . Other C₁₉H₂₆N₂ compounds have found use as antioxidants in rubber and as intermediates for dyes and pigments . N,N'-dibenzylpentane-1,5-diamine, another C₁₉H₂₆N₂ isomer, holds potential in coordination chemistry and materials science . Future research should actively explore novel applications in areas such as advanced functional materials (e.g., smart polymers, self-healing materials), environmental technologies (e.g., catalysts for pollutant degradation, CO₂ capture agents), and energy storage devices, building upon their unique chemical properties and observed non-clinical behaviors.
Q & A
Q. How can early-career researchers design impactful this compound studies with limited resources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
